1H-pyrazole-5-carbonyl chloride
Overview
Description
1H-Pyrazole-5-carbonyl chloride is a derivative of pyrazole, a five-membered heterocyclic compound containing two adjacent nitrogen atoms. Pyrazole derivatives are known for their diverse biological activities and synthetic versatility. The carbonyl chloride group attached to the pyrazole ring makes this compound a valuable intermediate in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals .
Preparation Methods
Synthetic Routes and Reaction Conditions: 1H-Pyrazole-5-carbonyl chloride can be synthesized through various methods. One common approach involves the reaction of 1H-pyrazole-5-carboxylic acid with thionyl chloride (SOCl₂) under reflux conditions. This reaction typically proceeds as follows: [ \text{1H-Pyrazole-5-carboxylic acid} + \text{SOCl}_2 \rightarrow \text{this compound} + \text{SO}_2 + \text{HCl} ]
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems and optimized reaction conditions can further improve the scalability of this synthesis .
Chemical Reactions Analysis
Types of Reactions: 1H-Pyrazole-5-carbonyl chloride undergoes various chemical reactions, including:
Nucleophilic Substitution: The carbonyl chloride group is highly reactive towards nucleophiles, leading to the formation of amides, esters, and other derivatives.
Hydrolysis: In the presence of water, this compound can hydrolyze to form 1H-pyrazole-5-carboxylic acid.
Condensation Reactions: It can participate in condensation reactions with amines to form ureas and carbamates.
Common Reagents and Conditions:
Nucleophiles: Amines, alcohols, and thiols are common nucleophiles used in reactions with this compound.
Solvents: Organic solvents such as dichloromethane (DCM) and tetrahydrofuran (THF) are often used to facilitate these reactions.
Catalysts: Catalysts like triethylamine (TEA) or pyridine may be employed to enhance reaction rates.
Major Products:
Amides: Formed by the reaction with primary or secondary amines.
Esters: Formed by the reaction with alcohols.
Ureas and Carbamates: Formed by the reaction with amines and isocyanates.
Scientific Research Applications
1H-Pyrazole-5-carbonyl chloride has a wide range of applications in scientific research:
Chemistry: It serves as a key intermediate in the synthesis of various heterocyclic compounds and coordination complexes.
Biology: Used in the development of enzyme inhibitors and probes for biological studies.
Medicine: Plays a crucial role in the synthesis of pharmaceutical agents, including anti-inflammatory and anticancer drugs.
Industry: Employed in the production of agrochemicals, dyes, and polymers.
Mechanism of Action
The mechanism of action of 1H-pyrazole-5-carbonyl chloride largely depends on its reactivity towards nucleophiles. The carbonyl chloride group is highly electrophilic, making it susceptible to nucleophilic attack. This reactivity is exploited in various synthetic transformations, where the compound acts as an acylating agent to introduce the pyrazole moiety into target molecules .
Comparison with Similar Compounds
1H-Pyrazole-3-carbonyl chloride: Another pyrazole derivative with a carbonyl chloride group at the 3-position.
1H-Pyrazole-4-carbonyl chloride: Similar structure but with the carbonyl chloride group at the 4-position.
1H-Pyrazole-5-carboxylic acid: The carboxylic acid precursor to 1H-pyrazole-5-carbonyl chloride.
Uniqueness: this compound is unique due to its specific reactivity and position of the carbonyl chloride group, which influences its chemical behavior and applications. Its ability to form a wide range of derivatives makes it a versatile intermediate in organic synthesis .
Properties
IUPAC Name |
1H-pyrazole-5-carbonyl chloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H3ClN2O/c5-4(8)3-1-2-6-7-3/h1-2H,(H,6,7) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZLIZZDCWMOGEGA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(NN=C1)C(=O)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H3ClN2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60510115 | |
Record name | 1H-Pyrazole-5-carbonyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60510115 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
130.53 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
717871-84-6 | |
Record name | 1H-Pyrazole-5-carbonyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60510115 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the primary application of 1H-pyrazole-5-carbonyl chloride in the presented research?
A: this compound serves as a key building block for synthesizing various N-aryl-3-aryl-1-arylmethyl-1H-pyrazole-5-carboxamide derivatives. These derivatives are being investigated for their potential biological activities, particularly as anticancer agents and osteogenesis inducers. ,
Q2: Can you provide an example of a synthesis reaction using this compound based on the research?
A: Certainly. One study describes a reaction where this compound (specifically, 3-aryl-1-arylmethyl-1H-pyrazole-5-carbonyl chloride) reacts with various substituted anilines. This reaction yields a series of N-aryl-3-aryl-1-arylmethyl-1H-pyrazole-5-carboxamide derivatives.
Q3: How is the structure of the synthesized pyrazole-5-carboxamide derivatives confirmed?
A3: Researchers employ a combination of spectroscopic techniques to characterize the synthesized compounds. These techniques include:
- X-ray Crystallography: Used in some cases to determine the three-dimensional structure of the molecule, providing definitive confirmation of its connectivity and conformation.
Q4: The papers mention "molecular docking" studies. What is the significance of those in this context?
A: Molecular docking studies are computational methods used to predict the preferred orientation of one molecule (ligand) to a second molecule (receptor) when bound to each other to form a stable complex. In the context of the presented research, molecular docking was performed using human c-Met kinase and JAK1 as target proteins . This type of study helps to understand how the synthesized compounds might interact with specific biological targets and provides insights into their potential mechanism of action at a molecular level.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.